Ginkgolide M
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Overview
Description
Ginkgolide M is a complex organic compound characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ginkgolide M typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under acidic or basic conditions, followed by the introduction of tert-butyl and methyl groups through alkylation reactions. The hydroxyl groups are often introduced via selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ginkgolide M undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ginkgolide M has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ginkgolide M involves its interaction with specific molecular targets. The hydroxyl groups and ether linkages allow it to form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-dione
- 8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-tetraone
Uniqueness
The uniqueness of Ginkgolide M lies in its specific arrangement of functional groups and its hexacyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
15291-78-8 |
---|---|
Molecular Formula |
C20H24O10 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3R,6R,8S,9R,10S,12S,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H24O10/c1-5-6-8(27-13(5)24)10(22)19-12-7(21)9(17(2,3)4)18(19)11(23)14(25)29-16(18)30-20(6,19)15(26)28-12/h5-12,16,21-23H,1-4H3/t5-,6-,7+,8+,9-,10+,11-,12+,16-,18?,19?,20?/m0/s1 |
InChI Key |
KDKROYXEHCYLJQ-ULHXRYPXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@H](C34C25C(=O)O[C@@H]3[C@@H]([C@H](C46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)O)OC1=O |
SMILES |
CC1C2C(C(C34C25C(=O)OC3C(C(C46C(C(=O)OC6O5)O)C(C)(C)C)O)O)OC1=O |
Canonical SMILES |
CC1C2C(C(C34C25C(=O)OC3C(C(C46C(C(=O)OC6O5)O)C(C)(C)C)O)O)OC1=O |
melting_point |
280 °C |
physical_description |
Solid |
Synonyms |
GINKGOLIDEM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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